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Compound of Interest

Compound Name: 3-Fluoro-4-methylthiophenol

Cat. No.: B1302153 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis,

and potential reactivity of 3-Fluoro-4-methylthiophenol (CAS No: 64359-35-9). This

document is intended to serve as a valuable resource for researchers and professionals

engaged in organic synthesis, medicinal chemistry, and drug development.

Core Chemical Properties
3-Fluoro-4-methylthiophenol, also known as 3-Fluoro-4-methylbenzenethiol, is an

organosulfur compound with a distinct substitution pattern on the benzene ring. The presence

of a fluorine atom, a methyl group, and a thiol functional group imparts specific chemical

characteristics that are of interest in various chemical and pharmaceutical applications.

Physicochemical Data
A summary of the key physicochemical properties of 3-Fluoro-4-methylthiophenol is
presented in the table below. These values have been aggregated from various chemical data

sources.
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Property Value Source

CAS Number 64359-35-9 ECHEMI[1]

Molecular Formula C₇H₇FS ECHEMI[1]

Molecular Weight 142.194 g/mol ECHEMI[1]

Exact Mass 142.02525 g/mol ECHEMI[1]

Density 1.16 g/cm³ ECHEMI[1]

Boiling Point 195 °C ECHEMI[1]

Flash Point 70.6 °C ECHEMI[1]

LogP 2.42280 ECHEMI[1]

Polar Surface Area (PSA) 38.8 Å² ECHEMI[1]

Synthesis and Experimental Protocols
The primary synthetic route to 3-Fluoro-4-methylthiophenol involves a multi-step process

starting from a substituted aniline.

Synthesis from 3-Fluoro-4-methylaniline
The synthesis of 3-Fluoro-4-methylthiophenol can be achieved from the precursor 3-Fluoro-

4-methylaniline. This transformation is a standard procedure in aromatic chemistry, typically

involving diazotization of the aniline followed by introduction of the thiol group. A literature

reference for this synthesis is found in the Collection of Czechoslovak Chemical

Communications, 1977, Vol. 42, Issue 5, pp. 1705–1722.[2][3][4][5][6]

While the full experimental details from the referenced publication are not publicly available, a

general experimental workflow for such a transformation is outlined below. This protocol is

based on well-established methods for the synthesis of aryl thiols from anilines.

Experimental Workflow: Diazotization and Thiolation
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Step 1: Diazotization

Step 2: Thiolation

Step 3: Hydrolysis and Work-up

3-Fluoro-4-methylaniline

Dissolve in acidic solution
(e.g., HCl/H₂O)

Cool to 0-5 °C

Add dropwise aqueous solution
of Sodium Nitrite (NaNO₂)

 to form diazonium salt

Prepare a solution of a
sulfur nucleophile (e.g., K-ethyl xanthate)

Intermediate diazonium salt

Add diazonium salt solution slowly
to the sulfur nucleophile solution

Allow to warm to room temperature
and stir until reaction is complete

Hydrolyze the intermediate
(e.g., with NaOH or H₂SO₄)

Intermediate xanthate ester

Acidify the reaction mixture

Extract the product with
an organic solvent

Dry and concentrate the
organic phase

Purify by distillation or
chromatography

3-Fluoro-4-methylthiophenol

Click to download full resolution via product page

A generalized workflow for the synthesis of 3-Fluoro-4-methylthiophenol.
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Caution: The synthesis involves potentially hazardous reagents and intermediates. All

experimental work should be conducted in a well-ventilated fume hood with appropriate

personal protective equipment.

Spectroscopic Data
At the time of this report, publicly accessible experimental spectroscopic data (NMR, IR, MS)

for 3-Fluoro-4-methylthiophenol is limited. Predicted mass spectrometry data is available,

suggesting the following adducts and their collision cross-sections.[7]

Adduct m/z Predicted CCS (Å²)

[M+H]⁺ 143.03253 121.2

[M+Na]⁺ 165.01447 131.6

[M-H]⁻ 141.01797 124.8

Reactivity and Potential Applications
The reactivity of 3-Fluoro-4-methylthiophenol is dictated by the interplay of its three

functional groups on the aromatic ring. This unique combination makes it a potentially valuable

building block in medicinal chemistry and materials science.

Expected Reactivity Profile
The following diagram illustrates the expected chemical reactivity based on the functional

groups present in 3-Fluoro-4-methylthiophenol.

Logical relationships of the potential reactivity of 3-Fluoro-4-methylthiophenol.

Potential Applications in Drug Development
Fluorinated organic compounds are of significant interest in medicinal chemistry due to the

unique properties that the fluorine atom can impart to a molecule. These include increased

metabolic stability, enhanced binding affinity, and altered lipophilicity. The presence of the thiol

group provides a handle for conjugation to other molecules, including peptides and proteins, or

for interaction with biological targets.
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The structural motifs present in 3-Fluoro-4-methylthiophenol suggest its potential as a

scaffold or intermediate in the synthesis of novel therapeutic agents, particularly in areas where

modulation of protein function through covalent or non-covalent interactions with cysteine

residues is a target.

Disclaimer: This document is intended for informational purposes only and should not be used

as a substitute for professional chemical expertise and a thorough safety assessment before

any experimental work is undertaken.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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